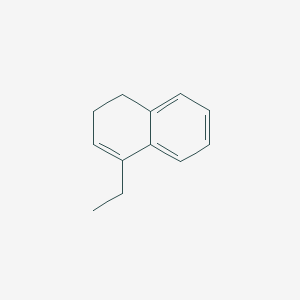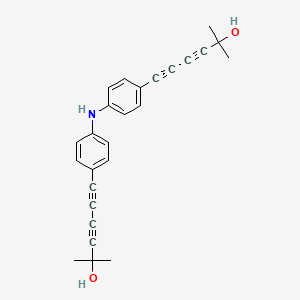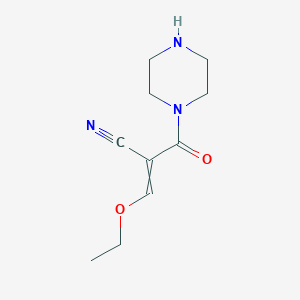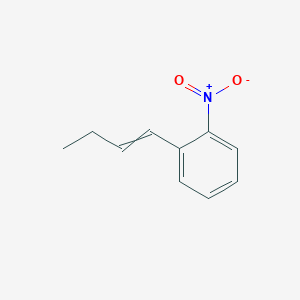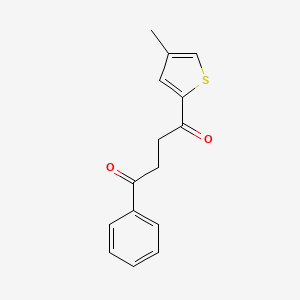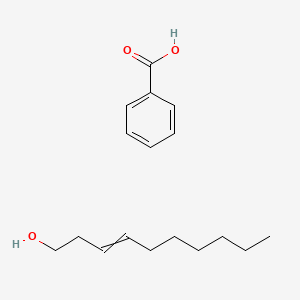
Benzoic acid;dec-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid; dec-3-en-1-ol is a compound that combines the properties of benzoic acid and dec-3-en-1-ol Benzoic acid is a simple aromatic carboxylic acid, while dec-3-en-1-ol is an unsaturated alcohol
Synthetic Routes and Reaction Conditions:
Benzoic Acid: One common method for synthesizing benzoic acid is through the oxidation of toluene using potassium permanganate or chromic acid.
Dec-3-en-1-ol: This unsaturated alcohol can be synthesized through the hydroboration-oxidation of dec-3-yne or by the reduction of dec-3-enal using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Dec-3-en-1-ol: Industrial production methods for dec-3-en-1-ol are less common, but it can be produced through the hydrogenation of dec-3-enal using a suitable catalyst.
Types of Reactions:
Oxidation: Benzoic acid can undergo oxidation to form benzoyl peroxide or benzoic anhydride. Dec-3-en-1-ol can be oxidized to dec-3-enal or dec-3-enoic acid.
Reduction: Benzoic acid can be reduced to benzyl alcohol using lithium aluminum hydride. Dec-3-en-1-ol can be reduced to decanol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, or halogens with a Lewis acid catalyst.
Major Products:
Oxidation: Benzoyl peroxide, benzoic anhydride, dec-3-enal, dec-3-enoic acid.
Reduction: Benzyl alcohol, decanol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halobenzoic acids.
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals .
- Dec-3-en-1-ol can be used as an intermediate in the synthesis of fragrances and flavoring agents.
Biology and Medicine:
- Benzoic acid has antimicrobial properties and is used as a food preservative. It is also used in topical medications for its antifungal properties .
- Dec-3-en-1-ol has potential applications in the development of bioactive compounds due to its unsaturated alcohol group.
Industry:
- Benzoic acid is used in the production of plasticizers, resins, and coatings .
- Dec-3-en-1-ol can be used in the formulation of industrial solvents and lubricants.
Benzoic Acid:
- Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cellular processes. It is absorbed into the cell and interferes with the pH balance, leading to the inhibition of enzyme activity .
Dec-3-en-1-ol:
- The mechanism of action of dec-3-en-1-ol is less well-studied, but it is believed to interact with cellular membranes and proteins due to its unsaturated alcohol group, potentially affecting membrane fluidity and protein function.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: Similar compounds include salicylic acid, phthalic acid, and terephthalic acid.
Dec-3-en-1-ol: Similar compounds include decanol, dec-2-en-1-ol, and undec-3-en-1-ol.
Uniqueness:
- The combination of benzoic acid and dec-3-en-1-ol in a single molecule provides a unique set of chemical properties, allowing for diverse reactivity and potential applications in various fields. The presence of both an aromatic carboxylic acid and an unsaturated alcohol group makes this compound versatile for chemical synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
93111-14-9 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
benzoic acid;dec-3-en-1-ol |
InChI |
InChI=1S/C10H20O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11;8-7(9)6-4-2-1-3-5-6/h7-8,11H,2-6,9-10H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
GKPCRSYHCPZNKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


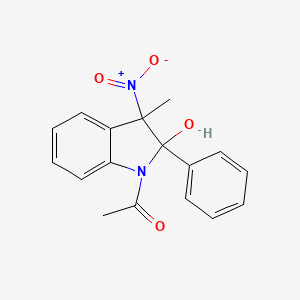
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
phosphanium perchlorate](/img/structure/B14354021.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
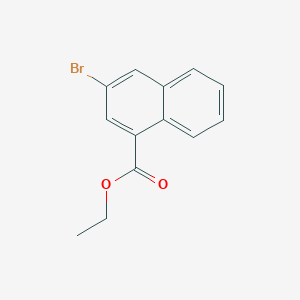

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
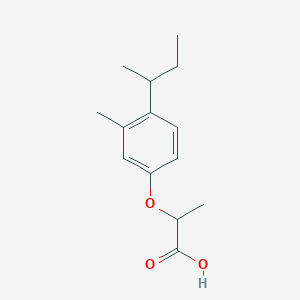
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
